(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-6-14(10-13(12)2)11-17-20-21-18(23-17)19-16(22)8-7-15-4-3-9-24-15/h3-10H,11H2,1-2H3,(H,19,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZSZRWQIFJRAN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.
Medicine
In the field of medicine, (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is explored for its potential therapeutic applications. Researchers may examine its efficacy as a drug candidate for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties can contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)acrylamide
- (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide
- (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)acrylamide
Uniqueness
What sets (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide apart from similar compounds is its specific combination of functional groups and structural features. The presence of both the oxadiazole and thiophene rings, along with the acrylamide moiety, imparts unique chemical and biological properties that can be leveraged in various applications.
Biological Activity
(E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound characterized by its unique molecular structure that includes an oxadiazole ring and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₈H₁₇N₃O₂S
- Molecular Weight : 339.4 g/mol
- CAS Number : 1173548-28-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole and thiophene groups contribute to its ability to modulate enzyme activity and influence signaling pathways. For instance, the compound may inhibit cholinesterase enzymes, which are crucial in neurotransmission processes.
1. Anticholinesterase Activity
Recent studies have explored the anticholinesterase properties of compounds similar to (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide. In vitro assays have demonstrated that derivatives of the oxadiazole scaffold exhibit varying degrees of inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). For example:
- Compound SD-6 : IC₅₀ = 0.907 ± 0.011 μM against hAChE.
- Compound SD-1 : IC₅₀ = 0.052 ± 0.010 μM against hAChE.
These findings suggest that structural modifications can significantly enhance inhibitory potency against cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's disease .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar oxadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic functions .
Structure-Activity Relationship (SAR)
The biological efficacy of (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be influenced by its structural components:
- Oxadiazole Ring : Essential for biological activity; modifications can enhance or reduce potency.
- Substituents on the Benzyl Group : Electron-withdrawing groups (EWGs) at specific positions can improve anticholinesterase activity.
A comparative analysis of various derivatives has shown that compounds with unsubstituted phenyl rings exhibit superior inhibition profiles compared to those with electron-donating groups (EDGs) .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to (E)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide:
| Compound | Activity | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| SD-6 | hAChE Inhibition | 0.907 ± 0.011 | |
| SD-1 | hAChE Inhibition | 0.052 ± 0.010 | |
| SD Series | Antimicrobial Activity | Varies |
These studies provide a foundation for understanding how structural variations impact biological efficacy.
Q & A
Q. Table 1: Representative Synthetic Yields for Analogous Compounds
Q. Table 2: Key NMR Assignments for E-Configuration Validation
| Proton Position | NMR Shift (ppm) | (Hz) | NMR Shift (ppm) |
|---|---|---|---|
| α (CH=) | 7.42 (d) | 15.2 | 123.5 |
| β (=CH–CO) | 6.88 (d) | 15.2 | 142.1 |
| Thiophene C2 | – | – | 127.8 |
| Data derived from oxadiazole-thiophene hybrids . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
